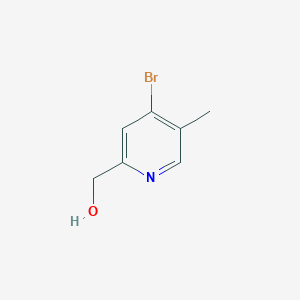

(4-Bromo-5-methylpyridin-2-yl)methanol

Overview

Description

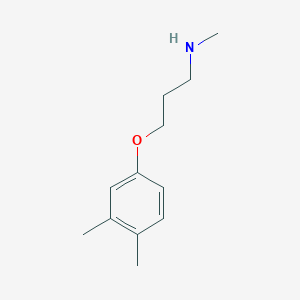

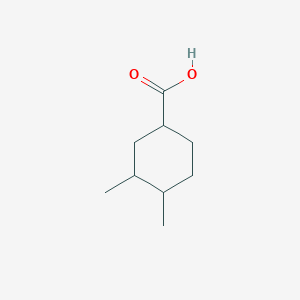

“(4-Bromo-5-methylpyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8BrNO. It is a white to pale reddish-yellow to orange to brown solid or liquid .

Molecular Structure Analysis

The molecular structure of “(4-Bromo-5-methylpyridin-2-yl)methanol” has been analyzed using Density Functional Theory methods with the 6-311G (d,p) basis set . The InChI code for this compound is 1S/C7H8BrNO/c1-5-2-6 (4-10)9-3-7 (5)8/h2-3,10H,4H2,1H3 .

Physical And Chemical Properties Analysis

“(4-Bromo-5-methylpyridin-2-yl)methanol” has a molecular weight of 202.05 g/mol . It is a white to pale reddish-yellow to orange to brown solid or liquid .

Scientific Research Applications

Synthesis of Novel Pyrimidine Derivatives

“(4-Bromo-5-methylpyridin-2-yl)methanol” can be used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives have been found to exhibit a wide range of pharmacological activities . For instance, some of these compounds have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Anti-Fibrosis Activity

The pyrimidine derivatives synthesized using “(4-Bromo-5-methylpyridin-2-yl)methanol” have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed as novel anti-fibrotic drugs .

Flow Synthesis of 2-Methylpyridines

“(4-Bromo-5-methylpyridin-2-yl)methanol” can also be used in the flow synthesis of 2-methylpyridines . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Green Chemistry

The flow synthesis method using “(4-Bromo-5-methylpyridin-2-yl)methanol” is a greener approach than conventional batch reaction protocols . It produces α-methylated pyridines with a high degree of selectivity .

Industrial Applications

Methylpyridines, which can be synthesized using “(4-Bromo-5-methylpyridin-2-yl)methanol”, are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .

Medicinal Chemistry

“(4-Bromo-5-methylpyridin-2-yl)methanol” is an important component in medicinal chemistry. It can be used to produce a series of 2-methylpyridines via the α-methylation of substituted pyridines .

Mechanism of Action

Target of Action

Similar compounds such as pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors have been synthesized from related compounds . Therefore, it’s possible that (4-Bromo-5-methylpyridin-2-yl)methanol may also interact with similar targets.

Biochemical Pathways

Related compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

The compound’s molecular weight (20205) and structure suggest that it may have suitable properties for absorption and distribution .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties .

properties

IUPAC Name |

(4-bromo-5-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOJYBFEYBMKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630692 | |

| Record name | (4-Bromo-5-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-5-methylpyridin-2-yl)methanol | |

CAS RN |

820224-83-7 | |

| Record name | (4-Bromo-5-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1344681.png)

![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1344683.png)

![[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344685.png)